The compound "1-(2-Aminoethyl)-6-methoxyindan" is a derivative of the indan molecule, which is a structure of interest in medicinal chemistry due to its presence in various bioactive compounds. Research into indan derivatives has led to the discovery of compounds with significant pharmacological properties. For instance, indenopyrazoles have been synthesized and evaluated for their antiproliferative activity against human cancer cells, as seen in the study of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), which demonstrated promising results without affecting antimicrobial and antimalarial activities at certain concentrations1. Similarly, 1-methoxy-canthin-6-one, another compound with a methoxy group, has been isolated from the medicinal plant Ailanthus altissima Swingle and shown to induce apoptosis in various human neoplastic cells2. These studies highlight the potential of methoxy-substituted indan derivatives in the development of new therapeutic agents.
The mechanism of action of these compounds is rooted in their interaction with cellular components. For example, GN39482 has been identified as a tubulin polymerization inhibitor, which disrupts microtubule formation, leading to G2/M cell cycle arrest in HeLa cells1. This disruption of the cell cycle is a common strategy in the development of anticancer drugs, as it can halt the proliferation of cancer cells. On the other hand, 1-methoxy-canthin-6-one induces apoptosis through a c-Jun NH2-terminal kinase (JNK)-dependent pathway, which involves mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases2. The compound also enhances the expression of TRAIL receptor 1, sensitizing cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and leading to synergistic apoptotic effects when combined with TRAIL2.
The applications of these compounds are primarily focused on the field of oncology. The antiproliferative activity of GN39482 suggests its potential use as a chemotherapeutic agent, particularly due to its specificity in inhibiting cancer cell growth without affecting other cell types at certain concentrations1. The ability of 1-methoxy-canthin-6-one to induce apoptosis and its synergistic effects with TRAIL indicate its potential as part of a combined antineoplastic therapy, offering a strategy to overcome resistance to apoptosis in cancer cells2. Furthermore, the modulation of the JNK pathway by 1-methoxy-canthin-6-one could be explored for its therapeutic implications in other diseases where JNK signaling plays a role. Overall, the research on these compounds opens avenues for the development of novel treatments for cancer and possibly other diseases involving dysregulated cell proliferation and apoptosis.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: